

3-Chloro-2-hydroxyphenylboronic acid chemical properties

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Compound of Interest

Compound Name: 3-Chloro-2-hydroxyphenylboronic acid

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An In-depth Technical Guide to **3-Chloro-2-hydroxyphenylboronic acid**: Properties, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Chloro-2-hydroxyphenylboronic acid**, a versatile chemical reagent of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its core chemical properties, explore its reactivity and primary applications, present a detailed experimental protocol for its use in the Suzuki-Miyaura coupling reaction, and cover essential safety and handling procedures. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure both scientific integrity and practical utility.

Core Chemical Identity and Physical Properties

3-Chloro-2-hydroxyphenylboronic acid is a substituted aromatic boronic acid. The presence of three distinct functional groups on the phenyl ring—a boronic acid, a hydroxyl group, and a chlorine atom—makes it a highly valuable and versatile building block in organic synthesis. The interplay of these groups dictates its reactivity and utility. The boronic acid moiety is the key player in palladium-catalyzed cross-coupling reactions, the hydroxyl group can modulate electronic properties and serve as a handle for further derivatization, and the chlorine atom

offers an additional site for substitution or can influence the steric and electronic environment of the molecule.

Below is a summary of its key chemical identifiers and physical properties, compiled from various chemical suppliers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value
IUPAC Name	(3-chloro-2-hydroxyphenyl)boronic acid
CAS Number	951655-50-8
Molecular Formula	C ₆ H ₆ BClO ₃
Molecular Weight	172.37 g/mol
Appearance	Typically a solid (powder/crystals)
Purity	Commonly available in ≥97% or ≥98% purity [2] [3] [5]
SMILES	B(C1=C(C(=CC=C1)Cl)O)(O)O [1] [3]
InChI	InChI=1S/C6H6BClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H [1]
InChIKey	UCAKTFSAEMHJJE-UHFFFAOYSA-N [1] [3]

Note: Physical properties such as melting point and solubility are not consistently reported across suppliers and should be determined experimentally for specific batches.

Reactivity and Key Application: The Suzuki-Miyaura Coupling

The primary utility of **3-Chloro-2-hydroxyphenylboronic acid** lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[\[6\]](#)[\[7\]](#) This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms.[\[6\]](#)[\[8\]](#) Its power lies in its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of the boronic acid reagents.[\[6\]](#)

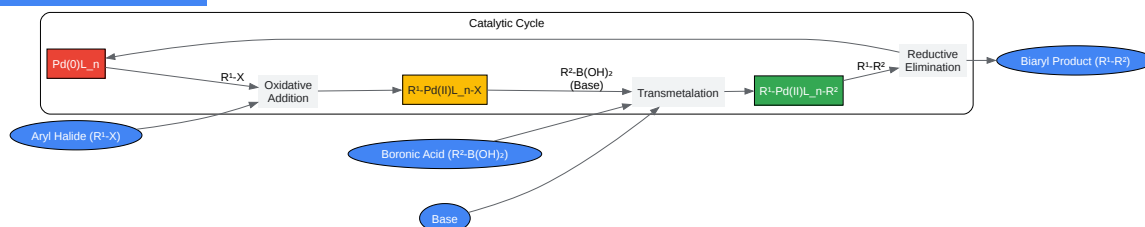
In the context of drug discovery and materials science, the Suzuki-Miyaura reaction is instrumental for constructing biaryl and heteroaryl linkages, which are common structural motifs in biologically active compounds and organic electronic materials.^[6]

The Catalytic Cycle

The mechanism proceeds through a catalytic cycle involving a palladium complex. The generally accepted pathway consists of three main steps: oxidative addition, transmetalation, and reductive elimination.^{[7][8][9]}

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (e.g., an aryl bromide), forming a Pd(II) complex.
- **Transmetalation:** In the presence of a base, the organic group from the boronic acid (the 3-chloro-2-hydroxyphenyl moiety) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.
- **Reductive Elimination:** The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.



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Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of **3-Chloro-2-hydroxyphenylboronic acid** with a generic aryl bromide. Causality: The choice of palladium catalyst, ligand, base, and solvent is critical and often requires optimization for specific substrates. Phosphine ligands are common as they stabilize the palladium catalyst.^[10] A biphasic solvent system (e.g., toluene/water) with an inorganic base like sodium carbonate is a robust starting point, ensuring the base is available at the interface to activate the boronic acid without causing widespread hydrolysis of sensitive functional groups.^[10]

Materials and Reagents

- **3-Chloro-2-hydroxyphenylboronic acid**

- Aryl bromide (Ar-Br)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or similar Pd precursor
- Triphenylphosphine (PPh_3) or other suitable phosphine ligand
- Potassium Carbonate (K_2CO_3) or another suitable base
- Toluene
- Ethanol
- Deionized Water
- Diatomaceous earth (Celite®)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **3-Chloro-2-hydroxyphenylboronic acid** (1.2 equivalents), the aryl bromide (1.0 eq.), and potassium carbonate (2.0 eq.).
- **Catalyst Addition:** Add the palladium catalyst, for instance, a pre-catalyst like $\text{PdCl}_2(\text{dppf})$ (0.05 eq.), or generate the active catalyst in situ by adding $\text{Pd}(\text{OAc})_2$ (0.05 eq.) and a ligand like PPh_3 (0.1 eq.).
- **Solvent Addition:** Add the solvent system, for example, a mixture of toluene and water (e.g., 4:1 ratio). The total solvent volume should be sufficient to ensure effective stirring.
- **Degassing:** Seal the flask with a septum and degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the $\text{Pd}(0)$ catalyst.

- **Reaction:** Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
- **Extraction:** Wash the organic layer sequentially with water and brine. This removes the inorganic base and salts.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., an increasing percentage of ethyl acetate in hexanes) to isolate the final product.

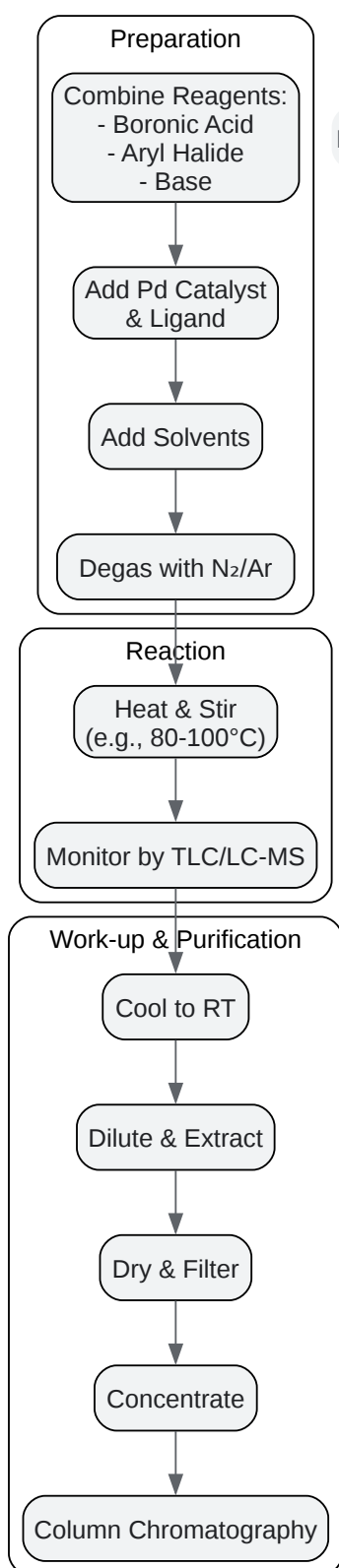


Fig 2. Experimental Workflow for Suzuki-Miyaura Coupling.

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Fig 2. Experimental Workflow for Suzuki-Miyaura Coupling.

Analytical Characterization

To confirm the identity and purity of **3-Chloro-2-hydroxyphenylboronic acid** and its subsequent reaction products, standard analytical techniques are employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
- Mass Spectrometry (MS): Techniques like LC-MS are invaluable for confirming the molecular weight of the compound and for monitoring reaction progress.^[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the starting material and the final purified product.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount. The information below is a summary based on available Safety Data Sheets (SDS).^{[12][13][14][15][16]} Always consult the specific SDS for the material you are handling.

Hazard Identification

Hazard Class	GHS Statement
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation. ^[14]
Serious Eye Damage/Irritation (Category 2A)	H319: Causes serious eye irritation. ^[14]
STOT - Single Exposure (Category 3)	H335: May cause respiratory irritation. ^[14]

Recommended Precautions

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.^{[17][16]}
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.^{[12][16]} Avoid contact with skin, eyes, and clothing.^{[12][17]} Wash hands

thoroughly after handling.[12]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15]
Some suppliers recommend storage at 2-8°C under an inert atmosphere, as boronic acids can be sensitive to moisture and air.[4][14]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][15]

Conclusion

3-Chloro-2-hydroxyphenylboronic acid is a valuable and versatile building block for synthetic chemists. Its utility, primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, provides a direct route to complex biaryl structures that are central to the development of new pharmaceuticals and advanced organic materials. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.

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